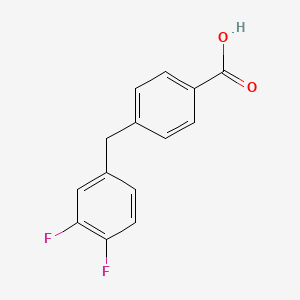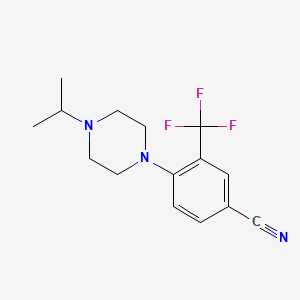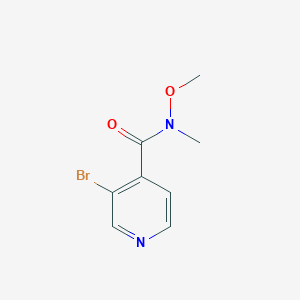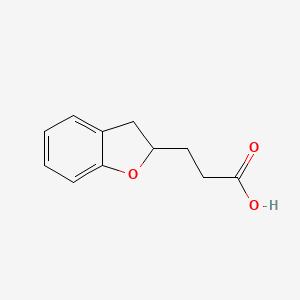
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida: es un compuesto orgánico que presenta un grupo benzamida unido a un anillo de piridina, que está además sustituido con una unidad dioxaborolano. Este compuesto destaca por sus aplicaciones en diversos campos, incluyendo la síntesis orgánica, la química medicinal y la ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida generalmente involucra el acoplamiento de un derivado de piridina con un derivado de benzamida. Un método común involucra el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, donde un ácido o éster bórico reacciona con un haluro de arilo en presencia de un catalizador de paladio y una base .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia constantes .
Análisis De Reacciones Químicas
Tipos de Reacciones: N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar ácidos bóricos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas, dependiendo de los reactivos utilizados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los catalizadores de paladio o cobre se emplean con frecuencia en reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos bóricos, mientras que las reacciones de sustitución pueden producir varios derivados arilo .
Aplicaciones en Investigación Científica
Química: En síntesis orgánica, N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida se utiliza como bloque de construcción para la construcción de moléculas más complejas. Su unidad que contiene boro la hace valiosa en reacciones de acoplamiento cruzado de Suzuki-Miyaura .
Biología y Medicina: Se puede utilizar para desarrollar inhibidores enzimáticos u otros agentes terapéuticos .
Industria: En la industria de la ciencia de materiales, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y nanomateriales, debido a sus propiedades químicas únicas .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: It can be used to develop enzyme inhibitors or other therapeutic agents .
Industry: In the materials science industry, this compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Mecanismo De Acción
El mecanismo mediante el cual N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida ejerce sus efectos involucra su interacción con objetivos moleculares específicos. La unidad dioxaborolano puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que la hace útil en diversas transformaciones químicas. El anillo de piridina puede participar en la química de coordinación, interactuando con iones metálicos y otros electrófilos .
Comparación Con Compuestos Similares
Compuestos Similares:
- 1-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol
- 2-Metoxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
- Derivados de 4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)pirazol
Singularidad: N-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-YL)piridin-2-YL)benzamida es única debido a su combinación de un grupo benzamida con un anillo de piridina y una unidad dioxaborolano. Esta estructura proporciona una plataforma versátil para diversas reacciones químicas y aplicaciones, diferenciándose de otros compuestos similares .
Propiedades
Fórmula molecular |
C18H21BN2O3 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-15(20-12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
Clave InChI |
YCUMVJXSFKYUAA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)


